4-Pteridinamine
Description
Properties
IUPAC Name |
pteridin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N5/c7-5-4-6(11-3-10-5)9-2-1-8-4/h1-3H,(H2,7,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFATYAVSACUHHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=N1)C(=NC=N2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20220026 | |
| Record name | 4-Pteridinamine (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20220026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6973-01-9 | |
| Record name | 4-Aminopteridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6973-01-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Pteridinamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006973019 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Pteridinamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62507 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Pteridinamine (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20220026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-PTERIDINAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7O09I8IZT4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Pteridinamine can be synthesized through several methods. One common approach involves the reaction of N-(3-cyano-2-pyrazinyl)-methanimidic acid ethyl ester with ammonia in methanol at ambient temperature for 24 hours . Another method includes the synthesis from 6,7-dimethylpteridine .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 4-Pteridinamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the pteridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens, alkyl halides, and acids are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pteridine-4,7-dione, while substitution reactions can produce various alkylated or halogenated derivatives .
Scientific Research Applications
Treatment of Neurological Disorders
4-Pteridinamine has been investigated for its potential in treating neurological conditions, particularly multiple sclerosis (MS). It acts as a potassium channel blocker, which can enhance nerve conduction and improve symptoms associated with demyelination.
- Clinical Efficacy : Studies have shown that this compound can significantly improve walking capabilities in MS patients. A long-term study indicated that approximately 80-90% of patients who initially responded to treatment maintained benefits over time .
| Study | Population | Response Rate | Duration |
|---|---|---|---|
| Smith et al. (2000) | MS Patients | 29.5% - 80% | 32 months |
| Brazilian Study | MS Patients | 70% efficiency | Long-term |
Antidote for Neuromuscular Blockers
This compound has been recognized as an antidote for non-depolarizing neuromuscular blocking agents. Its ability to block potassium channels allows for the restoration of neuromuscular transmission, making it beneficial in clinical settings where such agents are used .
Pharmacological Research
As a research tool, this compound is utilized to study ion channels and synaptic transmission. Its role in enhancing neurotransmitter release at the neuromuscular junction has made it a valuable compound for understanding synaptic physiology .
- Potassium Channel Studies : The compound selectively blocks Kv1 family potassium channels, which has implications for understanding various neurological conditions and developing targeted therapies.
Fluorescent Probes
Recent studies have explored the potential of aminopyridines, including derivatives of this compound, as fluorescent probes in biological applications. These compounds can be designed to selectively label proteins through bioorthogonal chemistry, enhancing imaging techniques in cellular biology .
| Fluorescent Property | Quantum Yield | Application |
|---|---|---|
| Aminopyridine Derivative 1 | 0.34 | Protein Labeling |
| Aminopyridine Derivative 2 | 0.44 | Immunoassays |
Toxicological Considerations
While this compound has therapeutic benefits, it is essential to consider its toxicity profile. The compound can cause convulsions or seizures due to its action on potassium channels, necessitating careful monitoring during clinical use .
Case Study 1: Efficacy in Multiple Sclerosis
A longitudinal study involving multiple sclerosis patients treated with this compound demonstrated significant improvements in mobility and quality of life metrics compared to baseline measurements. The treatment was well-tolerated with minimal adverse effects reported.
Case Study 2: Use as an Antidote
In a clinical setting where non-depolarizing neuromuscular blockers were administered, the application of this compound effectively reversed neuromuscular blockade within minutes, showcasing its rapid action and utility in emergency medicine.
Mechanism of Action
The mechanism of action of 4-Pteridinamine involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor, binding to active sites and preventing substrate interaction. This inhibition can affect various biological processes, including metabolic pathways and signal transduction .
Comparison with Similar Compounds
Table 1: Key Properties of this compound and Analogues
Research Findings and Trends
- Structure-Activity Relationships : Electron-deficient substituents (e.g., halogens, nitro groups) enhance binding to ATP pockets in kinases, while bulky groups (e.g., piperazinyl) improve selectivity .
- Synthetic Challenges : Derivatives with complex substituents (e.g., ’s piperidine-sulfonyl-phenyl hybrids) require advanced catalytic systems, such as Pd-mediated cross-coupling or microwave-assisted synthesis .
- Emerging Applications : Pteridinamine-based metal-organic frameworks (MOFs) are being explored for fluorescent sensing, leveraging their π-conjugated systems .
Biological Activity
4-Pteridinamine, also known as 4-aminopteridine, is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is a derivative of pteridine, characterized by the presence of an amino group at the 4-position. Its structure allows for various interactions with biological targets, particularly in neuropharmacology.
The primary mechanism of action for this compound involves the modulation of ion channels, particularly potassium channels. This modulation can lead to increased neuronal excitability and synaptic transmission, making it a candidate for treating neurological disorders.
Potassium Channel Blockade
- Action on Neurons : this compound acts as a potassium channel blocker, which prolongs action potentials and enhances neurotransmitter release at synapses. This effect is particularly beneficial in conditions characterized by demyelination, such as multiple sclerosis (MS) and spinal cord injuries .
- Restoration of Conduction : In experimental models, it has been shown to restore conduction in demyelinated axons, although clinical doses are significantly lower than those used in experimental settings .
Multiple Sclerosis (MS)
Clinical studies have demonstrated that this compound can improve symptoms in MS patients by enhancing motor function and reducing fatigue. A long-term study indicated that up to 90% of patients who initially responded to treatment continued to experience benefits over time .
Spinal Cord Injury
Patients with spinal cord injuries have reported improvements in sensory and motor functions following treatment with this compound. The drug has been associated with decreased spasticity and pain relief .
Research Findings
Recent studies have highlighted the neuroprotective properties of this compound:
- In Vitro Studies : Research involving motor neurons derived from induced pluripotent stem cells has shown that treatment with this compound can rectify ion-channel imbalances and reduce endoplasmic reticulum stress, indicating potential for neurodegenerative disease treatment .
- Inflammatory Response : The compound has been observed to mitigate the release of pro-inflammatory mediators from microglia challenged with amyloid beta, suggesting a role in neuroinflammation management .
Case Studies
- Clinical Trials in MS : A series of clinical trials demonstrated that administration of this compound improved visual function and overall quality of life in MS patients. The response rate varied between 29.5% to 80% across different studies .
- Animal Models : In animal studies, treatment with this compound showed promise in reversing the effects of tetrodotoxin poisoning, although its efficacy as an antidote in humans remains unverified .
Data Table: Summary of Biological Activities
| Activity | Description |
|---|---|
| Potassium Channel Blockade | Increases action potential duration; enhances neurotransmitter release |
| Neuroprotection | Reduces endoplasmic reticulum stress; improves neuronal excitability |
| Anti-inflammatory | Mitigates pro-inflammatory responses in microglia |
| Clinical Efficacy (MS) | Improves symptoms in ~70-90% of treated patients |
| Spinal Cord Injury | Enhances sensory/motor function; reduces spasticity |
Q & A
Q. Can this compound serve as a precursor for photoactivatable probes?
- Design strategy : Functionalize the 4-amino group with nitroaryl or diazirine moieties for UV-induced crosslinking. Verify probe activity via fluorescence quenching assays and LC-MS/MS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
